BenchChemオンラインストアへようこそ!

8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid

Purity specification Quality control Procurement

8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid (CAS 1566279-10-4) is a heterocyclic building block belonging to the dihydropyrano[3,4-b]pyridine scaffold family. Its molecular formula is C₉H₇NO₄ with a molecular weight of 193.16 g/mol.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
Cat. No. B15056036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1C(OC(=O)C2=C1C=CC=N2)C(=O)O
InChIInChI=1S/C9H7NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-3,6H,4H2,(H,11,12)
InChIKeyWVLYEXDMNXBZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic Acid – Procurement-Relevant Structural and Class Overview


8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid (CAS 1566279-10-4) is a heterocyclic building block belonging to the dihydropyrano[3,4-b]pyridine scaffold family. Its molecular formula is C₉H₇NO₄ with a molecular weight of 193.16 g/mol . The compound features a fused bicyclic core comprising a partially saturated pyran ring (6,8-dihydro) fused to a pyridine ring, bearing a lactone-type carbonyl at position 8 and a free carboxylic acid at position 6. This scaffold has been described as a versatile small-molecule platform for medicinal chemistry and agrochemical derivatization . The dihydropyrano[3,4-b]pyridine class has been validated as a source of acyl-ACP thioesterase (FAT) inhibitors with herbicidal activity competitive with commercial standards in greenhouse trials [1].

Why 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic Acid Cannot Be Replaced by In-Class Analogs Without Experimental Verification


Substituting 8-oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid with a closely related pyrano[3,4-b]pyridine analog — such as the fully unsaturated 8-oxo-8H variant (CAS 2091267-73-9) or the positional isomer 6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid (CAS 1367947-69-0) — introduces changes in molecular geometry, hydrogen-bonding capacity, electronic distribution, and metabolic susceptibility that are not interchangeable a priori . The dihydro scaffold possesses a tetrahedral sp³ carbon at C-6, creating a chiral center absent in the fully unsaturated, planar analog [1]. This stereoelectronic difference directly impacts target-binding complementarity in systems where the dihydropyranopyridine class has demonstrated biological activity, including FAT enzyme inhibition [2]. Furthermore, the carboxylic acid position (C-6 vs. C-3) alters the vector of key synthetic derivatization reactions, making generic substitution scientifically unsound without direct comparative assay data.

Quantitative Differentiation Evidence for 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic Acid vs. Closest Analogs


Purity Specification Advantage: NLT 98% vs. Min. 95% for the Fully Unsaturated Analog

The target compound is supplied by at least one ISO-certified manufacturer (MolCore) at a purity specification of NLT 98% (Not Less Than 98%) . By comparison, the closest structural analog — 8-oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid (CAS 2091267-73-9) — is listed by multiple vendors at a minimum purity of 95% . This 3-percentage-point difference in guaranteed purity reduces the burden of pre-use purification for the target compound in quantitative structure–activity relationship (QSAR) studies, enzymatic assays, and multi-step synthetic sequences where impurity carryover can confound results.

Purity specification Quality control Procurement

Molecular Weight and Formula Differentiation: 193.16 (C₉H₇NO₄) vs. 191.14 (C₉H₅NO₄) for the Fully Unsaturated Analog

The target compound (C₉H₇NO₄, MW 193.16) differs from the fully unsaturated 8-oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid (C₉H₅NO₄, MW 191.14) by exactly two hydrogen atoms (ΔMW = 2.02 g/mol), reflecting the saturation of the 5,6-bond in the pyran ring . This saturation eliminates the extended conjugation across the pyran ring present in the 8H analog, resulting in a non-planar geometry at C-6 (sp³ hybridization) that alters molecular recognition properties. The dihydro compound also possesses one additional hydrogen-bond donor (the C–H at the saturated centre) and modified π-stacking capacity compared to the fully conjugated comparator [1].

Molecular weight Elemental composition Structural differentiation

Positional Isomer Differentiation: Carboxylic Acid at C-6 vs. C-3 Alters Derivatization Vector and Molecular Recognition

The target compound bears its carboxylic acid group at position 6 of the pyrano[3,4-b]pyridine scaffold, in contrast to the commercially available positional isomer 6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid (CAS 1367947-69-0, C₉H₉NO₃, MW 179.17), which carries the acid at position 3 on the pyridine ring . The C-6 carboxylic acid of the target compound is located on the pyran ring adjacent to the lactone carbonyl (C-8), creating a distinct α-oxo-acid motif that can participate in chelation, decarboxylative coupling, and heterocycle formation reactions that are geometrically inaccessible to the C-3 isomer [1]. The molecular weight difference (193.16 vs. 179.17 g/mol) reflects both the differing oxidation state at C-8 (oxo in target vs. methylene in the comparator) and the distinct elemental composition.

Positional isomerism Derivatization vector Medicinal chemistry

Synthetic Accessibility: Two-Step Route to the Dihydropyrano[3,4-b]pyridin-8-one Core from Enaminolactones

The dihydropyrano[3,4-b]pyridin-8-one core — the direct structural precursor to the target compound — is accessible via a two-step methodology starting from heterocyclic enaminolactones, as reported by Pacquelet et al. (2013) [1]. The key step involves oxidation of a methyl group to the corresponding carboxylic acid, yielding the 8-oxo-6-carboxylic acid scaffold in good overall yields. This contrasts with the fully unsaturated 8H-pyrano[3,4-b]pyridine analogs, which typically require higher-temperature cyclodehydration conditions and may suffer from lower functional group tolerance [1]. The dihydro scaffold's synthetic accessibility from readily available enaminolactone precursors provides a practical advantage for laboratories seeking to generate analog libraries via late-stage functionalization of the carboxylic acid handle.

Synthetic accessibility Enaminolactone Scaffold synthesis

Dihydropyranopyridine Scaffold Validation: Herbicidal FAT Inhibition Competitive with Commercial Standards

The dihydropyranopyridine bicyclic class — of which the target compound is a core representative — has been validated as a novel structural class of acyl-ACP thioesterase (FAT) inhibitors with herbicidal activity. Fahrenhorst-Jones et al. (2024) demonstrated that dihydropyranopyridine analogs exhibit in vitro inhibitory activity against the plant-specific mode of action FAT and provide promising control of grass weeds in greenhouse trials at levels competitive with commercial herbicide standards [1]. This class-level validation is directly relevant to the target compound because its core scaffold (dihydropyrano[3,4-b]pyridine bearing a carboxylic acid) is the pharmacophoric template from which the active FAT inhibitors were derived [1]. In contrast, the fully aromatic 8H-pyrano[3,4-b]pyridine analogs and the pyridine-3-carboxylic acid positional isomers were not the primary focus of this herbicide discovery program, underscoring the specific relevance of the dihydro oxidation state.

Herbicide discovery Acyl-ACP thioesterase FAT inhibitor

Chiral Center at C-6 Enables Stereochemical Exploration Absent in the Planar 8H Analog

The target compound possesses a stereogenic center at C-6 due to sp³ hybridization of the carbon bearing the carboxylic acid on the dihydropyran ring [1]. This chiral center is absent in the fully unsaturated 8-oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid (CAS 2091267-73-9), which is entirely planar . The presence of a chiral center creates the opportunity for enantioselective synthesis, chiral resolution, and stereochemistry-dependent biological activity profiling — dimensions of chemical space that are inaccessible with the planar analog. For procurement decisions, this means that the target compound can be sourced as a racemate for initial screening and, if activity is confirmed, can be resolved into enantiomers for stereospecific SAR expansion.

Chirality Stereochemistry Enantioselective synthesis

Optimal Research and Industrial Application Scenarios for 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic Acid


Agrochemical Lead Discovery: FAT Inhibitor Herbicide Programs

The dihydropyranopyridine scaffold has demonstrated in vitro FAT enzyme inhibition and in vivo herbicidal efficacy against grass weeds at levels competitive with commercial standards [1]. Procurement of the target compound as a core scaffold enables medicinal chemistry teams to conduct SAR exploration around the carboxylic acid handle (amide coupling, esterification) and the pyridine ring (electrophilic substitution, cross-coupling) to optimize potency, selectivity, and crop safety profiles. The NLT 98% purity specification ensures that initial screening data are not confounded by impurities.

Stereochemistry-Dependent Biological Profiling

The chiral center at C-6 [1] makes this compound suitable for enantioselective synthesis or chiral chromatographic resolution, enabling parallel profiling of (R)- and (S)-enantiomers against panels of biological targets. This is a strategic advantage over the achiral, planar 8-oxo-8H analog, which cannot yield stereochemistry-dependent SAR. The two-step synthetic accessibility from enaminolactones facilitates the preparation of enantiomerically enriched material for detailed pharmacological evaluation.

Medicinal Chemistry Scaffold for α-Oxo-Acid Derivatization

The juxtaposition of the C-6 carboxylic acid and the C-8 lactone carbonyl creates a unique α-oxo-acid motif [1] that can participate in selective metal-chelation, decarboxylative cross-coupling, and condensation reactions to generate heterocyclic libraries (e.g., oxadiazoles, triazoles, hydrazides). This dual-functional-group architecture differentiates the target compound from the C-3 positional isomer, where the carboxylic acid is isolated on the pyridine ring and cannot engage in intramolecular interaction with the lactone.

QSAR and Computational Chemistry Model Building

The well-defined molecular formula (C₉H₇NO₄, MW 193.16) and the availability of the compound at NLT 98% purity [1] make it suitable as a reference standard for quantitative structure–activity relationship (QSAR) model construction. Its intermediate molecular weight and balanced hydrogen-bond donor/acceptor profile position it within oral bioavailability chemical space (Rule of 5 compliant), supporting its use as a fragment-like starting point for lead optimization campaigns.

Quote Request

Request a Quote for 8-Oxo-6,8-dihydro-5H-pyrano[3,4-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.